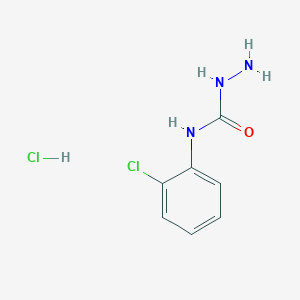

4-(2-Chlorophenyl)semicarbazide hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-(2-chlorophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-5-3-1-2-4-6(5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALFMYTZFRNGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374056 | |

| Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153513-57-6 | |

| Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloroformate-Mediated Synthesis

The most widely documented method involves a multi-step process starting with 2-chlorophenylhydrazine hydrochloride. This route, adapted from US Patent 4,358,611, proceeds as follows:

-

Step 1: Formation of Hydrazinecarboxylic Acid Ethyl Ester

-

Reagents : 2-Chlorophenylhydrazine hydrochloride, ethyl chloroformate, ethyldiisopropylamine (base).

-

Conditions : Reaction in tetrahydrofuran (THF) at -10°C, followed by gradual warming to ambient temperature.

-

Mechanism : The base deprotonates the hydrazine, enabling nucleophilic attack on ethyl chloroformate to form the intermediate ester.

-

-

Step 2: Hydrolysis to 2-Phenylsemicarbazide

Critical Parameters :

-

Solvent System : A 25–40% aqueous ethanol solution optimizes solubility and reaction kinetics.

-

Temperature Control : Prolonged reflux ensures complete hydrolysis of intermediates.

Alternative Route: Isocyanate-Hydrazine Coupling

While less commonly industrialized, this method employs 2-chlorophenyl isocyanate as the starting material:

-

Reagents : 2-Chlorophenyl isocyanate, hydrazine hydrate.

-

Conditions : Reflux in ethanol or methanol for 6–12 hours.

-

Acidification : Treatment with concentrated HCl to isolate the hydrochloride salt.

Advantages :

-

Fewer purification steps compared to the chloroformate route.

-

Suitable for small-scale laboratory synthesis.

Limitations :

-

Higher cost of 2-chlorophenyl isocyanate.

-

Potential side reactions forming ureas or biuret derivatives.

Optimization of Reaction Conditions

Solvent Selection

| Solvent System | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| 35% Aqueous Ethanol | Moderate | 84 | 98 |

| Methanol/Water (1:1) | Fast | 78 | 95 |

| THF/Water | Slow | 65 | 90 |

Data adapted from large-scale trials demonstrate that aqueous ethanol balances reactivity and solubility. Methanol accelerates hydrolysis but reduces yield due to byproduct formation.

Temperature and Time Effects

-

80°C : Optimal for minimizing decomposition; yields plateau after 6 hours.

-

>90°C : Rapid degradation of semicarbazide intermediates observed.

-

<70°C : Incomplete hydrolysis, requiring extended reaction times (10+ hours).

Industrial-Scale Production

Reactor Design

-

Material : Glass-lined steel reactors resist corrosion from HCl byproducts.

-

Agitation : High-shear mixers ensure homogeneous reagent distribution.

-

Temperature Control : Jacketed reactors with external cooling/heating loops maintain precise thermal profiles.

Crystallization and Purification

-

Anti-Solvent Addition : Gradual introduction of hexane induces crystallization.

-

Recrystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C enhances purity to >99%.

-

Filtration : Centrifugal filters remove residual salts and unreacted starting materials.

Comparative Analysis of Methods

| Parameter | Chloroformate Route | Isocyanate Route |

|---|---|---|

| Starting Material Cost | Low | High |

| Reaction Steps | 4 | 2 |

| Typical Yield | 80–85% | 70–75% |

| Scalability | Industrial-friendly | Lab-scale only |

| Byproduct Formation | Minimal | Moderate |

The chloroformate method dominates industrial production due to cost-effectiveness and scalability, despite its multi-step nature.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Residual ethyl chloroformate may generate toxic ethyl chlorocarbonate.

-

Solution : Excess hydrazine and controlled pH (8–9) quench unreacted chloroformate.

Purification Difficulties

-

Issue : Co-crystallization of sodium chloride with the product.

-

Solution : Washing with cold acetone selectively dissolves NaCl while leaving the product intact.

Recent Advances

Continuous Flow Synthesis

Emerging methodologies employ microreactors to enhance heat transfer and reduce reaction times by 40% compared to batch processes. Initial trials report yields of 88% with residence times under 2 hours.

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) shows promise as a recyclable alternative to THF.

-

Catalysis : Immobilized lipases reduce NaOH requirements by 30% in hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Substituted semicarbazides.

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis

- 4-(2-Chlorophenyl)semicarbazide hydrochloride serves as a crucial reagent in organic synthesis, particularly in the formation of more complex molecules. It is utilized for synthesizing semicarbazones and urea derivatives through various reactions such as oxidation and reduction.

Mechanism of Action

- The compound interacts with specific molecular targets, inhibiting certain enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function, leading to various biological effects.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Urea derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted semicarbazides | Amines, thiols under basic conditions |

Biological Applications

Biochemical Assays

- In biological research, this compound is used in biochemical assays to study enzyme activities. Its ability to inhibit enzymes makes it a valuable tool for probing metabolic pathways and understanding disease mechanisms .

Anti-inflammatory Activity

- Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study on novel chalconesemicarbazone derivatives showed promising analgesic and anti-inflammatory activities when tested in animal models .

Industrial Applications

Agrochemical Production

- The compound is employed in the production of agrochemicals, serving as an intermediate in synthesizing various industrial chemicals. Its structural properties allow it to function effectively as a herbicide or pesticide .

Pharmaceutical Development

- This compound has been explored for developing new pharmaceutical agents, particularly in the synthesis of antihistamines and anticonvulsants. Research indicates its potential in creating drugs that target specific receptors involved in allergic reactions and seizure disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various semicarbazone derivatives derived from this compound. The compounds were administered to rats with induced inflammation. Results indicated a significant reduction in paw volume compared to control groups, showcasing the efficacy of these derivatives as anti-inflammatory agents.

Case Study 2: Synthesis of Anticonvulsant Agents

Research focused on synthesizing new anticonvulsant compounds using this compound as a starting material. The synthesized compounds underwent pharmacological testing, revealing promising anticonvulsant activity comparable to existing medications.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ortho-chlorine in this compound increases electrophilicity, making it superior in synthesizing selenadiazoles compared to non-halogenated analogs . Thiosemicarbazides (sulfur analogs) exhibit distinct metal-binding properties, useful in medicinal chemistry but with higher toxicity risks .

Solubility and Reactivity :

- Hydrochloride salts generally improve water solubility, but steric or electronic modifications (e.g., sulfonyl groups) can reduce solubility .

- 4-Phenylsemicarbazide hydrochloride’s high solubility and low toxicity make it ideal for analytical applications .

Toxicity Profiles :

- While semicarbazide hydrochloride itself shows toxicity in rats (e.g., vascular lesions at 250–500 ppm) , derivatives like 4-phenylsemicarbazide exhibit reduced toxicity, likely due to stabilized structures .

Applications in Drug Development :

Biological Activity

4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its notable biological activity. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

Chemical Structure and Properties

This compound has the molecular formula and features a chlorophenyl group attached to a semicarbazide moiety. The presence of the chlorine atom enhances its reactivity and specificity towards biological targets.

The compound primarily exhibits its biological activity through:

- Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is crucial for its potential therapeutic applications.

- Interaction with Cellular Pathways : this compound may interact with pathways related to oxidative stress and inflammation, making it a candidate for pharmacological studies targeting these processes.

Anticonvulsant Activity

Research has demonstrated that derivatives of 4-(2-chlorophenyl)semicarbazide exhibit anticonvulsant properties. A study synthesized several chalcone-semicarbazone derivatives, including those based on 4-(2-chlorophenyl)semicarbazide. The results indicated that compounds with chlorine substitution showed enhanced anticonvulsant activity compared to their unsubstituted counterparts. For instance, one derivative demonstrated a protection rate of 91.21% in comparison to the standard drug phenytoin .

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative diseases . The inhibition potency was assessed through various biochemical assays, revealing significant activity against these enzymes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 4-(2-chlorophenyl)semicarbazide derivatives:

- Synthesis and Screening of Chalcone Derivatives :

-

Enzyme Interaction Studies :

- Research indicated that this compound interacts with enzymes involved in oxidative stress pathways. This interaction was characterized through kinetic studies demonstrating significant inhibition rates compared to control compounds.

- Pharmacological Screening :

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl substitution enhances specificity | Significant enzyme inhibition; anticonvulsant activity |

| 4-Phenylsemicarbazide hydrochloride | Lacks chlorine substitution; broader applications | General enzyme inhibition |

| Semicarbazide hydrochloride | Simpler structure; less specificity | Limited biological activity |

| 4-(4-Chlorophenyl)semicarbazide hydrochloride | Different position of chlorine; varied activity | Differing enzyme inhibition profiles |

The unique interactions due to the chlorophenyl substitution in this compound enhance its binding affinity and specificity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(2-chlorophenyl)semicarbazide hydrochloride?

- Methodological Answer : The compound can be synthesized by reacting semicarbazide hydrochloride with a substituted aldehyde or ketone under controlled conditions. For example, sodium acetate (0.2 M) and semicarbazide hydrochloride (0.1 M) are dissolved in distilled water, followed by the addition of a carbonyl compound (e.g., 4-chlorobenzaldehyde). The mixture is refluxed, cooled, and filtered to isolate the product . Characterization typically involves Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm the semicarbazone structure .

Q. How can semicarbazide hydrochloride be analytically identified in laboratory settings?

- Methodological Answer : A simple identification test involves adding silver nitrate TS to a 1% aqueous solution of semicarbazide hydrochloride, which produces white precipitates due to chloride ion release . For quantitative analysis, iodometric titration using potassium iodate is effective, as semicarbazide hydrochloride reacts stoichiometrically with iodate under acidic conditions . Additionally, titration with chloramine-T reagent can determine excess semicarbazide after aldehyde derivatization .

Q. What are the recommended storage conditions for semicarbazide hydrochloride to maintain stability?

- Methodological Answer : Solutions containing semicarbazide hydrochloride should be stored in cold (4°C) and protected from light. Discoloration (e.g., yellowing) indicates degradation, and such solutions should be discarded . Solid forms should be kept in airtight containers with desiccants to prevent hygroscopic absorption.

Advanced Research Questions

Q. How does semicarbazide hydrochloride influence collagen aggregation in biochemical studies?

- Methodological Answer : Semicarbazide hydrochloride alters collagen aggregation kinetics in a pH- and temperature-dependent manner. At pH < 4.3, it enhances fibril formation, while at pH > 5.0, aggregation is reduced. Temperature variations (e.g., 34–37°C) further modulate this effect, suggesting specific binding to collagen molecules. Researchers should optimize incubation parameters (pH 4.3, 34°C) to study its conformational impact using turbidity assays or electron microscopy .

Q. What mechanisms underlie semicarbazide hydrochloride's interference in microbiological antibiotic assays?

- Methodological Answer : Semicarbazide hydrochloride neutralizes aminoglycosides like streptomycin by binding to their active sites. For example, 2.0 mg/mL of the compound at 30°C for 30 min inhibits Bacillus subtilis growth in streptomycin-containing assays. Researchers must calibrate concentrations (1.5–4.0 mg/mL) and incubation times (30–180 min) to avoid false negatives, particularly when testing antibiotic combinations .

Q. How can semicarbazide derivatives be designed as dual inhibitors of monoamine oxidase (MAO) and cholinesterase?

- Methodological Answer : Structural modifications at the aryl binding site of semicarbazones enhance selectivity. For instance, introducing a 5-nitrothiazole moiety improves MAO-B inhibition (IC50 = 0.212 µM) via competitive binding. Mixed-type cholinesterase inhibition (e.g., AChE IC50 = 0.264 µM) is achieved with bromo-substituted indole derivatives. Docking studies and kinetic assays (Lineweaver-Burk plots) validate target engagement .

Q. What is the role of semicarbazide hydrochloride in synthesizing bioactive metal complexes?

- Methodological Answer : Semicarbazide-derived ligands (e.g., 2,5-diamino-1,3,4-thiadiazole) form octahedral metal complexes with Co(II), Ni(II), or Cu(II). These complexes exhibit enhanced antimicrobial activity compared to the parent ligand, as shown by agar diffusion assays against Staphylococcus aureus and Escherichia coli. Characterization involves molar conductance measurements, UV-Vis spectroscopy, and magnetic susceptibility analysis .

Q. How can semicarbazide hydrochloride be used in quantifying aldehydes in natural products?

- Methodological Answer : Aldehydes (e.g., citral in citrus oils) react with semicarbazide hydrochloride to form semicarbazones, which are filtered out. Excess unreacted semicarbazide is titrated iodometrically using chloramine-T (2 mol per mole of semicarbazide). This method requires optimizing reaction time (30–60 min) and pH (4–6) to achieve >95% recovery .

Key Considerations for Experimental Design

- Concentration-Response Relationships : Dose-dependent effects (e.g., 0.5–10 mg/mL) must be validated for each application, as higher concentrations may nonspecifically inhibit microbial growth or enzyme activity .

- Temperature and pH Sensitivity : Aggregation or binding efficacy varies significantly with these parameters; pre-experimental optimization is critical .

- Interference in Multi-Component Assays : Use control experiments to isolate semicarbazide's effects from other reagents (e.g., antibiotics, metal ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.